Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as solvent recovery, crystallization, and purification to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under controlled conditions to introduce different substituents.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, which can have enhanced biological or chemical properties .
Scientific Research Applications
Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxylate: Similar in structure but lacks the propan-2-yl group.
1-Methyl-1H-pyrazole-4-carboxylate: Lacks the amino group, which affects its reactivity and applications.
Propan-2-yl 1-methyl-1H-pyrazole-4-carboxylate: Lacks the amino group, making it less versatile in chemical reactions
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
propan-2-yl 5-amino-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)13-8(12)6-4-10-11(3)7(6)9/h4-5H,9H2,1-3H3 |
InChI Key |
CQOUIVWYWFIXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N(N=C1)C)N |
Origin of Product |
United States |
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